molecular formula C9H9BrN2 B11719537 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine

5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B11719537
M. Wt: 225.08 g/mol
InChI Key: YZWSSKXHMXSZGQ-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine: is a heterocyclic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 g/mol . This compound is characterized by a pyrrolo[2,3-B]pyridine core structure, which is substituted with bromine at the 5-position and methyl groups at the 2- and 6-positions. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 2,6-dimethylpyridine followed by cyclization. One common method includes:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 5-azido-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine or 5-thio-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine.

    Oxidation: Formation of 2,6-dimethyl-5-formyl-1H-pyrrolo[2,3-B]pyridine.

    Reduction: Formation of 2,6-dimethyl-1,2,3,4-tetrahydro-1H-pyrrolo[2,3-B]pyridine.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

Industry:

    Material Science: Used in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine, particularly in its role as a kinase inhibitor, involves the inhibition of fibroblast growth factor receptors (FGFRs). This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling proteins, which ultimately inhibits cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-B]pyridine
  • 2,6-Dimethyl-1H-pyrrolo[2,3-B]pyridine
  • 5-Chloro-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine

Uniqueness:

5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective as a synthetic intermediate and a potential therapeutic agent.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

5-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-5-3-7-4-8(10)6(2)12-9(7)11-5/h3-4H,1-2H3,(H,11,12)

InChI Key

YZWSSKXHMXSZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2N1)C)Br

Origin of Product

United States

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